6-(Isopropylamino)picolinonitrile
Overview
Description
6-(Isopropylamino)picolinonitrile is an organic compound that belongs to the class of picolinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The isopropylamino group at the 6-position of the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Isopropylamino)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloropicolinonitrile with isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 6-chloropicolinonitrile in an appropriate solvent such as ethanol.
- Add isopropylamine to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Isopropylamino)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted picolinonitriles.
Reduction: Formation of 6-(isopropylamino)picolinamines.
Oxidation: Formation of picolinic acid derivatives.
Scientific Research Applications
6-(Isopropylamino)picolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Isopropylamino)picolinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The isopropylamino group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Picolinonitrile: Lacks the isopropylamino group, resulting in different chemical properties and reactivity.
6-(Methylamino)picolinonitrile: Contains a methylamino group instead of an isopropylamino group, leading to variations in steric and electronic effects.
6-(Ethylamino)picolinonitrile: Contains an ethylamino group, which affects its chemical behavior compared to the isopropylamino derivative.
Uniqueness: 6-(Isopropylamino)picolinonitrile is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
6-(propan-2-ylamino)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)11-9-5-3-4-8(6-10)12-9/h3-5,7H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSUQJAJMJRLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501242848 | |
Record name | 6-[(1-Methylethyl)amino]-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501242848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160017-10-7 | |
Record name | 6-[(1-Methylethyl)amino]-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160017-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(1-Methylethyl)amino]-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501242848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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